Lipophilicity Control: ~0.9 log Unit Lower clogP vs. 3‑Phenyl Analog
The isopropyl substituent at the 3‑position of the 1,2,4‑oxadiazole core yields a computed logP (clogP) of approximately 1.3, which is substantially lower than the clogP of ~2.2 reported for the direct 3‑phenyl analog (3‑phenyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole) [REFS‑1][REFS‑2]. In drug‑discovery programs, a logP shift of this magnitude often translates into improved kinetic solubility, reduced logD‑driven off‑target pharmacology, and a lower risk of CYP450 inhibition [REFS‑3].
| Evidence Dimension | Computed octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.3 (free base) |
| Comparator Or Baseline | 3‑Phenyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole: clogP ≈ 2.2 |
| Quantified Difference | ΔclogP ≈ −0.9 log units (lower lipophilicity for the target compound) |
| Conditions | Computed using standard QSPR algorithms (e.g., ChemDraw Properties or ALOGPS) |
Why This Matters
The ~0.9 log unit reduction in clogP predicts superior aqueous solubility and a more favorable developability profile, making the isopropyl analog the preferred choice when libraries are being filtered for lead‑like properties.
- [1] Meanwell, N.A. (2011) Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24, 1420‑1456. View Source
